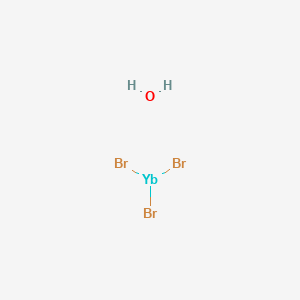

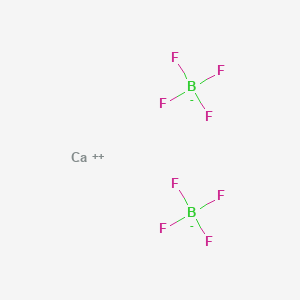

Ytterbium(III) bromide hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Ytterbium(III) bromide hydrate can be synthesized through several methods, including the reaction of ytterbium metal with bromine in the presence of water. However, detailed synthesis methods specifically for ytterbium(III) bromide hydrate are not directly available in the papers. Synthesis techniques for related ytterbium compounds involve controlled reactions under specific conditions to ensure the formation of the desired hydrate structure.

Molecular Structure Analysis

The molecular structure of ytterbium(III) bromide hydrate and related compounds has been explored through various techniques such as X-ray diffraction. For example, the crystal structure of ytterbium(III) complexes reveals coordination geometries that are critical for understanding the compound's chemical behavior. The ytterbium ion typically exhibits coordination numbers that can vary depending on the ligands present, which in the case of hydrates, include water molecules in addition to bromide ions (Meier, Russ, & Schleid, 2020).

Chemical Reactions and Properties

Ytterbium(III) bromide hydrate participates in chemical reactions characteristic of rare earth metal halides, including complex formation and redox reactions. It can act as a precursor for the synthesis of various ytterbium-containing materials. The compound's chemical properties are influenced by ytterbium's ability to undergo oxidation and its interaction with other ligands, such as in the formation of ytterbium(III) complexes with specific ligands for antioxidation and DNA-binding studies (Wu et al., 2015).

科学的研究の応用

Application 1: In Vivo NIR-II Whole Body Bioimaging

- Summary of the Application : Ytterbium(III) bromide hydrate is used as a molecular probe in Near-Infrared (NIR) emissive lanthanide (Ln) complexes for fluorescence imaging in the NIR-II region (1000–1700 nm). This combines the advantages of small organic molecules and inorganic metal ions .

- Methods of Application or Experimental Procedures : Water-soluble Yb3+ molecular probes with a quantum yield of approximately 10% in water are used. These probes show deep penetration (>3 mm) upon excitation at the Q band. One of the Yb3+ complexes, Yb-2, was successfully applied in high resolution non-invasive whole body, vasculature, and lymph node imaging of small animals .

- Results or Outcomes : The complex cleared from the body through hepatobiliary and renal systems, similar to most organic fluorophores. The application of Yb-2 in fluorescence-guided sentinel lymph node surgery demonstrated the prospective application of lanthanide complexes as molecular probes in NIR-II whole body bioimaging and surgical operation .

Application 2: Catalyst in Organic Synthesis

- Summary of the Application : Ytterbium(III) bromide hydrate can be used as a catalyst in organic synthesis . It can accelerate the reaction rate and increase the yield of the target product.

- Results or Outcomes : The use of Ytterbium(III) bromide hydrate as a catalyst can lead to more efficient and selective organic reactions .

Application 3: Crystal Growth

- Summary of the Application : Ytterbium(III) bromide hydrate can be used in the growth of crystals . These crystals can have various applications, including in electronic devices and optical components.

- Results or Outcomes : The use of Ytterbium(III) bromide hydrate can result in high-quality crystals with desirable properties .

Safety And Hazards

Ytterbium(III) bromide hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

特性

IUPAC Name |

tribromoytterbium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYLXTAFQDIBHN-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Yb](Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2OYb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ytterbium(III) bromide hydrate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)

![[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-](/img/structure/B80155.png)

![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)